molecular formula C11H20O3 B14674977 2-(5-Carboxypentyl)cyclopentanol CAS No. 40942-82-3

2-(5-Carboxypentyl)cyclopentanol

Cat. No.: B14674977
CAS No.: 40942-82-3
M. Wt: 200.27 g/mol
InChI Key: BDYYFWAXIPGIEX-UHFFFAOYSA-N
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Description

2-(5-Carboxypentyl)cyclopentanol is an organic compound that features a cyclopentane ring with a hydroxyl group (-OH) and a carboxypentyl side chain. This compound is a secondary alcohol due to the hydroxyl group being attached to a carbon atom that is bonded to two other carbon atoms. The presence of both hydroxyl and carboxyl functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Carboxypentyl)cyclopentanol can be achieved through several methods. One common approach involves the ring-opening of cyclopentene followed by functional group transformations. For instance, cyclopentene can undergo hydroboration-oxidation to form cyclopentanol, which can then be further reacted with a carboxypentyl halide under basic conditions to introduce the carboxypentyl side chain .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The process may include catalytic hydrogenation of cyclopentene followed by esterification and subsequent hydrolysis to introduce the carboxypentyl group .

Chemical Reactions Analysis

Types of Reactions

2-(5-Carboxypentyl)cyclopentanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

Scientific Research Applications

2-(5-Carboxypentyl)cyclopentanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Carboxypentyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. This compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Carboxypentyl)cyclopentanol is unique due to the presence of both hydroxyl and carboxyl functional groups, which provide a wide range of reactivity and applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

40942-82-3

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

6-(2-hydroxycyclopentyl)hexanoic acid

InChI

InChI=1S/C11H20O3/c12-10-7-4-6-9(10)5-2-1-3-8-11(13)14/h9-10,12H,1-8H2,(H,13,14)

InChI Key

BDYYFWAXIPGIEX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CCCCCC(=O)O

Origin of Product

United States

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